REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][c:10]([C:11](=[O:12])[NH2:13])[cH:14][cH:15][cH:16]1.[CH3:18][O:19][CH2:20][CH2:21][O:22][Al+:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[H-:17].[H-:30].[Na+:29]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][c:10]([CH2:11][NH2:13])[cH:14][cH:15][cH:16]1
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Name
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NC(=O)c1cccc(Cc2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cccc(Cc2ccccc2)c1
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Name
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COCCO[Al+]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[Al+]OCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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NCc1cccc(Cc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |